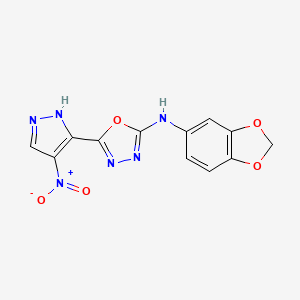
N-(3-hydroxypyridin-2-yl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide
Vue d'ensemble
Description
N-(3-hydroxypyridin-2-yl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
N-(3-hydroxypyridin-2-yl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. The inhibition of this enzyme can lead to the suppression of various cellular processes, which are involved in the development and progression of these diseases.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypyridin-2-yl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide involves the inhibition of a specific enzyme, which is involved in the regulation of various cellular processes. This enzyme is responsible for the activation of various signaling pathways, which are involved in the development and progression of diseases such as cancer, diabetes, and inflammation. The inhibition of this enzyme can lead to the suppression of these signaling pathways, which can result in the suppression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent inhibitory activity against the target enzyme, which leads to the suppression of various cellular processes. This compound has also been found to exhibit good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-hydroxypyridin-2-yl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide in lab experiments include its potent inhibitory activity against the target enzyme, its good pharmacokinetic properties, and its potential applications in drug discovery and development. However, the limitations of using this compound in lab experiments include its high cost, its low solubility in aqueous solutions, and its potential toxicity.
Orientations Futures
There are several future directions for the research and development of N-(3-hydroxypyridin-2-yl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective inhibitors of the target enzyme, the evaluation of the compound in animal models of disease, and the development of formulations for clinical use. Additionally, the use of this compound in combination with other therapeutic agents may lead to enhanced efficacy and reduced toxicity.
Propriétés
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c18-11-2-1-3-15-13(11)16-14(19)12-8-10(9-23-12)24(20,21)17-4-6-22-7-5-17/h1-3,8-9,18H,4-7H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOLJYCHMIUCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333318.png)
![4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333328.png)
![1-{4-[(4-bromophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B4333330.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B4333337.png)
![4-[4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B4333338.png)
![1-[(3,4-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4333339.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B4333347.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4333351.png)
![2-bicyclo[2.2.1]hept-2-yl-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide](/img/structure/B4333356.png)
![2-bicyclo[2.2.1]hept-2-yl-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B4333358.png)
![methyl 4-(3-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4333361.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4333371.png)
![N-(2-chlorophenyl)-2-[5-(2-oxo-2H-chromen-3-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4333378.png)
